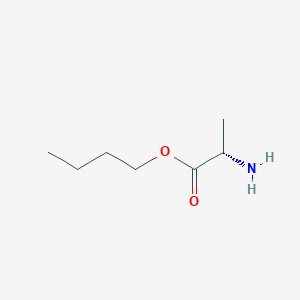
(S)-Butyl 2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Butyl 2-aminopropanoate is an organic compound that belongs to the class of amino acid esters It is derived from the amino acid alanine, where the carboxyl group is esterified with butanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid (L-alanine) with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-2-aminopropanoic acid+butanolacid catalyst(S)-Butyl 2-aminopropanoate+water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (S)-Butyl 2-aminopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to (S)-2-aminopropanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.
Acylation: The amino group can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Hydrolysis: (S)-2-aminopropanoic acid and butanol.
Transesterification: New ester compounds depending on the alcohol used.
Acylation: Amides derived from the reaction with acyl chlorides.
Scientific Research Applications
(S)-Butyl 2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Butyl 2-aminopropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, where the ester bond is hydrolyzed to release (S)-2-aminopropanoic acid. The amino group can participate in various biochemical pathways, interacting with enzymes and receptors.
Comparison with Similar Compounds
(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl ester group instead of butyl.
(S)-Methyl 2-aminopropanoate: Contains a methyl ester group.
(S)-Isopropyl 2-aminopropanoate: Features an isopropyl ester group.
Uniqueness: (S)-Butyl 2-aminopropanoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its ethyl, methyl, and isopropyl counterparts. This uniqueness can be leveraged in specific applications where the butyl group provides advantageous properties.
Properties
IUPAC Name |
butyl (2S)-2-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXSCQQRYCPLW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549380 |
Source


|
| Record name | Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-02-1 |
Source


|
| Record name | Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

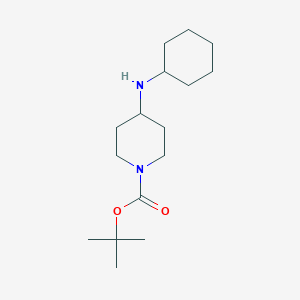
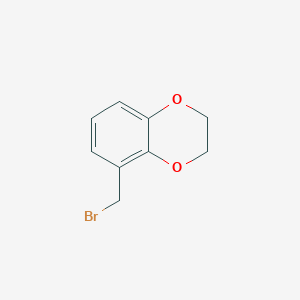
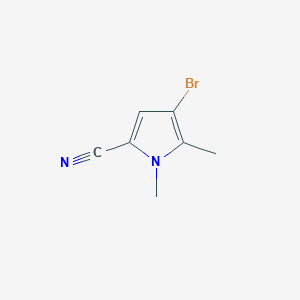
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
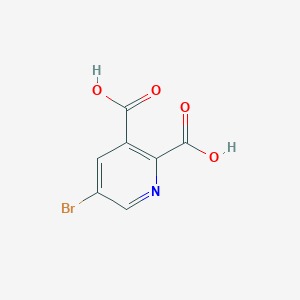
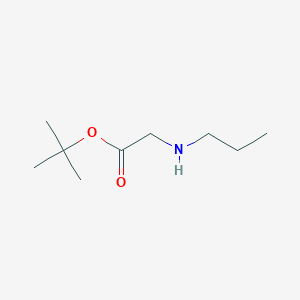

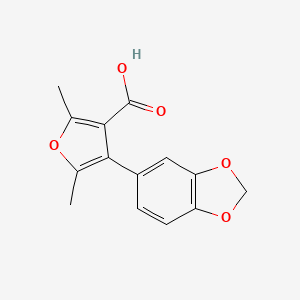
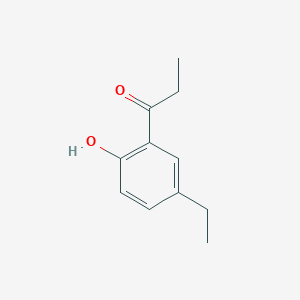

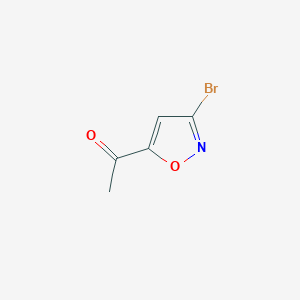
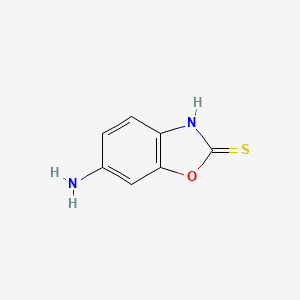
![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)
